4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives typically involves multi-step reactions, including condensation, nucleophilic substitution, and rearrangement reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one was achieved through a sequence of rearrangement, condensation, and nucleophilic substitution reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Similarly, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were synthesized using condensation, chlorination, and nucleophilic substitution steps . These methods could potentially be adapted for the synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using spectroscopic methods such as NMR and MS. For example, the structure of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one was confirmed by H NMR and MS spectrum . Additionally, DFT calculations can provide detailed information on the molecular geometry, vibrational frequencies, and chemical shift values, as demonstrated for a related compound, 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . These techniques could be employed to analyze the molecular structure of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including pyrolysis and reactions with other reagents. For instance, pyrolysis of 4-aryl-5-morpholino-4,5-dihydrotriazoles led to the formation of pyrano[4,3-b]pyrrol-4(1H)-ones and arylacetamidines, with 2-aminoaziridines being key intermediates . Another study reported the formation of morpholinopyrroles upon pyrolysis of 4-aryl-5-morpholino-v-triazolines . These findings suggest that the compound of interest may also participate in similar reactions, depending on its chemical structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine, they do offer insights into the properties of related compounds. For example, the presence of electron-withdrawing groups like trifluoromethyl could affect the compound's reactivity and physical properties. The synthesis and characterization of specific derivatives, as described in the papers, provide a foundation for predicting the properties of the compound .
Scientific Research Applications
Metabolism Studies
4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is an active pharmaceutical ingredient (API) whose metabolism has been studied. Varynskyi and Kaplaushenko (2020) explored the structure of the main metabolite of a related compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, using chromatography and mass spectrometry detection (Varynskyi & Kaplaushenko, 2020).
Synthesis and Application in Anticancer Studies
Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of many biologically active compounds. This compound plays a significant role in the synthesis of small molecule inhibitors used in anticancer studies (Wang et al., 2016).
Spectroscopic Properties and Applications
Schmidt et al. (2007) studied the reaction of pentafluoropyridine with nucleophilic heteroaromatics, including 4-(morpholin-4-yl)pyridine. They focused on the synthesis, spectroscopic properties, and applications of the resulting compounds (Schmidt et al., 2007).
Future Directions
properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-9(14-7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQKMWPUOKKPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354155 | |
Record name | 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine | |
CAS RN |
321679-59-8 | |
Record name | 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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